

Application of Psoralen-c2-CEP in Gene Expression Studies: Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Psoralen-c 2 cep*

Cat. No.: *B15344156*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoralen-c2-CEP (2-[4'-(hydroxymethyl)-4,5',8-trimethylpsoralen]-ethyl-1-O-(2-cyanoethyl)-(N,N-diisopropyl)-phosphoramidite) is a phosphoramidite reagent used in the synthesis of modified oligonucleotides. This reagent allows for the incorporation of a psoralen moiety with a C2 linker at a specific position within a DNA or RNA oligonucleotide probe. Psoralens are a class of naturally occurring compounds that, upon exposure to long-wave ultraviolet (UVA) light (320-400 nm), can form covalent cross-links with pyrimidine bases (thymine, uracil, and cytosine) in nucleic acids. This photo-cross-linking ability makes psoralen-modified oligonucleotides powerful tools for investigating gene expression and function.

The primary application of Psoralen-c2-CEP is in the creation of sequence-specific probes that can be used to modulate and study the expression of target genes. By designing an oligonucleotide complementary to a specific mRNA or DNA sequence, researchers can deliver the psoralen molecule to a precise genomic or transcriptomic location. Subsequent UVA irradiation triggers the formation of interstrand or intrastrand cross-links, which can physically block transcription or translation, thereby inhibiting gene expression. This targeted approach allows for the detailed study of the function of specific genes and their roles in various biological processes and disease states.

Mechanism of Action

Psoralen-c2-CEP facilitates the site-specific incorporation of a psoralen molecule into an oligonucleotide. The mechanism of action for the resulting psoralen-conjugated oligonucleotide involves the following key steps:

- **Intercalation:** The planar tricyclic structure of the psoralen moiety intercalates into the duplex regions of DNA or RNA, positioning itself between adjacent base pairs.
- **Photoactivation:** Upon exposure to UVA light (typically 365 nm), the psoralen molecule absorbs photons and enters an excited triplet state.
- **Cycloaddition Reaction:** In its excited state, psoralen can undergo a [2+2] photocycloaddition reaction with the 5,6-double bond of a pyrimidine base. This forms a monoadduct.
- **Cross-linking:** If a second pyrimidine is suitably positioned on the opposite strand, the psoralen monoadduct can absorb a second photon and form a second covalent bond, resulting in an interstrand cross-link. This cross-link effectively and irreversibly joins the two strands of the nucleic acid.

This covalent modification can lead to the inhibition of essential cellular processes such as DNA replication and transcription, ultimately modulating gene expression.

Applications in Gene Expression Studies

Psoralen-conjugated oligonucleotides synthesized using Psoralen-c2-CEP have several key applications in the field of gene expression analysis:

- **Targeted Gene Silencing:** By designing probes complementary to the mRNA of a specific gene, it is possible to induce cross-linking within the transcript. This can stall the ribosomal machinery during translation, leading to potent and specific gene silencing.
- **Antisense Therapy Development:** The ability to inhibit the expression of disease-causing genes makes psoralen-conjugated oligonucleotides promising candidates for the development of antisense therapies.
- **Studying RNA and DNA Structure:** Psoralen cross-linking can be used to "freeze" the secondary and tertiary structures of RNA and DNA molecules, allowing for their detailed structural analysis.

- Analysis of RNA-RNA and RNA-Protein Interactions: Techniques such as PARIS (Psoralen Analysis of RNA Interactions and Structures) and SPLASH (Sequencing of Psoralen cross-linked, ligated, and Selected Hybrids) utilize psoralen to capture and identify long-range RNA-RNA interactions within the cell.

Data Presentation: Quantitative Analysis of Gene Expression Changes

While comprehensive tables of gene expression changes specifically induced by Psoralen-c2-CEP conjugated oligonucleotides are not readily available in the public domain, studies on the broader effects of psoralen plus UVA (PUVA) therapy provide insights into the types of genes that are affected. The following table summarizes representative data from studies on human dermal fibroblasts treated with 8-methoxypsoralen and UVA, which identified several induced genes.

Gene Symbol	Gene Name	Function	Fold Induction (mRNA level)
CDKN1A	Cyclin Dependent Kinase Inhibitor 1A (p21)	Cell cycle regulation, tumor suppressor	> 10-fold
FTH1	Ferritin Heavy Chain 1	Stress response, iron storage	~ 5-fold
TIMP3	TIMP Metallopeptidase Inhibitor 3	Connective tissue metabolism	~ 4-fold
Novel Gene	Clone 478	Unknown	> 10-fold

Table 1: PUVA-Induced Gene Expression in Human Dermal Fibroblasts. Data is illustrative and based on findings from subtractive hybridization experiments.

Experimental Protocols

Protocol 1: Synthesis of Psoralen-C2-Conjugated Oligonucleotides

This protocol outlines the general steps for synthesizing an oligonucleotide with a 5'-psoralen modification using Psoralen-c2-CEP.

Materials:

- Psoralen-c2-CEP (Glen Research, Cat. No. 10-1982)
- DNA/RNA synthesizer
- Standard phosphoramidites and synthesis reagents
- Ammonium hydroxide or other deprotection solution
- HPLC purification system

Methodology:

- Oligonucleotide Synthesis: The desired oligonucleotide sequence is synthesized on a solid support using a standard automated DNA/RNA synthesizer.
- Psoralen Coupling: In the final coupling cycle, Psoralen-c2-CEP is coupled to the 5'-terminus of the oligonucleotide. A coupling time of 10 minutes is recommended.[\[1\]](#)
- Deprotection: The oligonucleotide is cleaved from the solid support and deprotected using a mild deprotection agent such as 0.4 M methanolic NaOH for 17 hours at room temperature or ammonium hydroxide for 24 hours at room temperature.[\[1\]](#)
- Purification: The psoralen-conjugated oligonucleotide is purified by reverse-phase HPLC to ensure high purity.

Protocol 2: Psoralen Cross-linking of Target RNA in Cultured Cells

This protocol describes a general procedure for inducing psoralen cross-linking of a target RNA in a cell culture model using a custom-synthesized psoralen-conjugated oligonucleotide.

Materials:

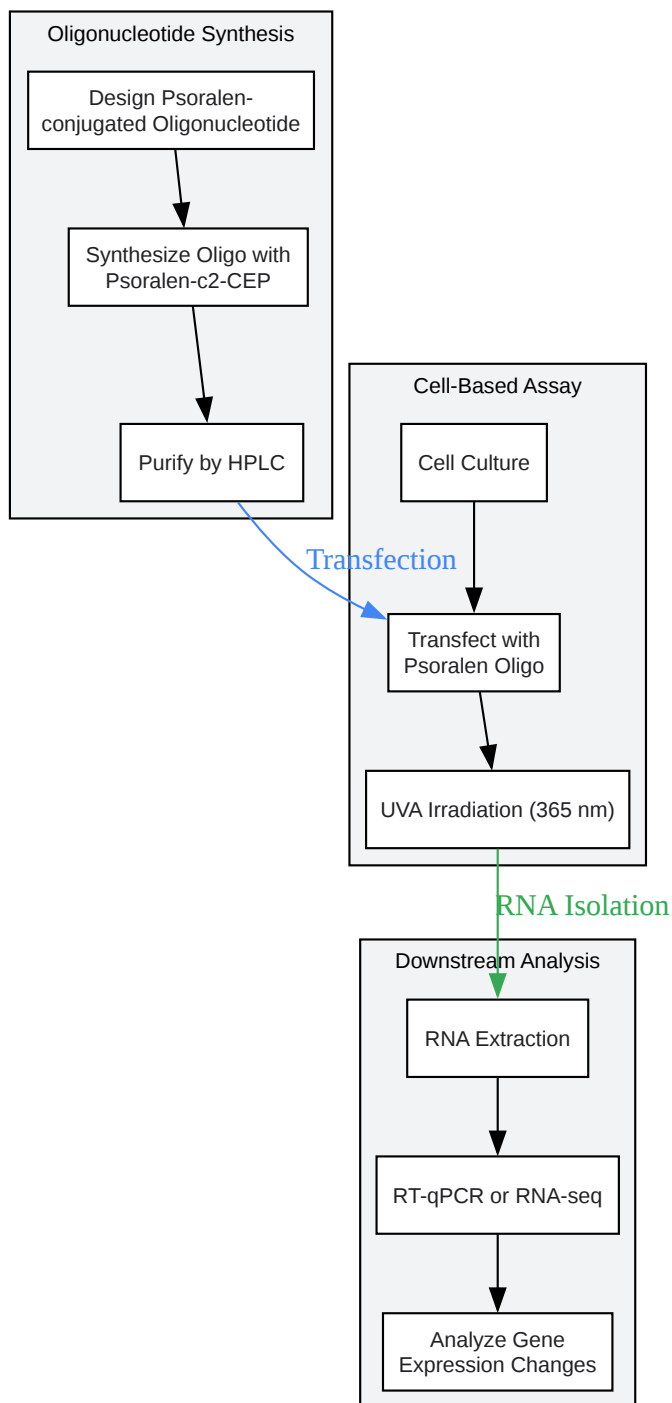
- Psoralen-conjugated oligonucleotide probe
- Cultured cells
- Transfection reagent (e.g., lipofectamine)
- Phosphate-buffered saline (PBS)
- Long-wave UV lamp (365 nm)
- RNA extraction kit
- RT-qPCR or RNA-sequencing system

Methodology:

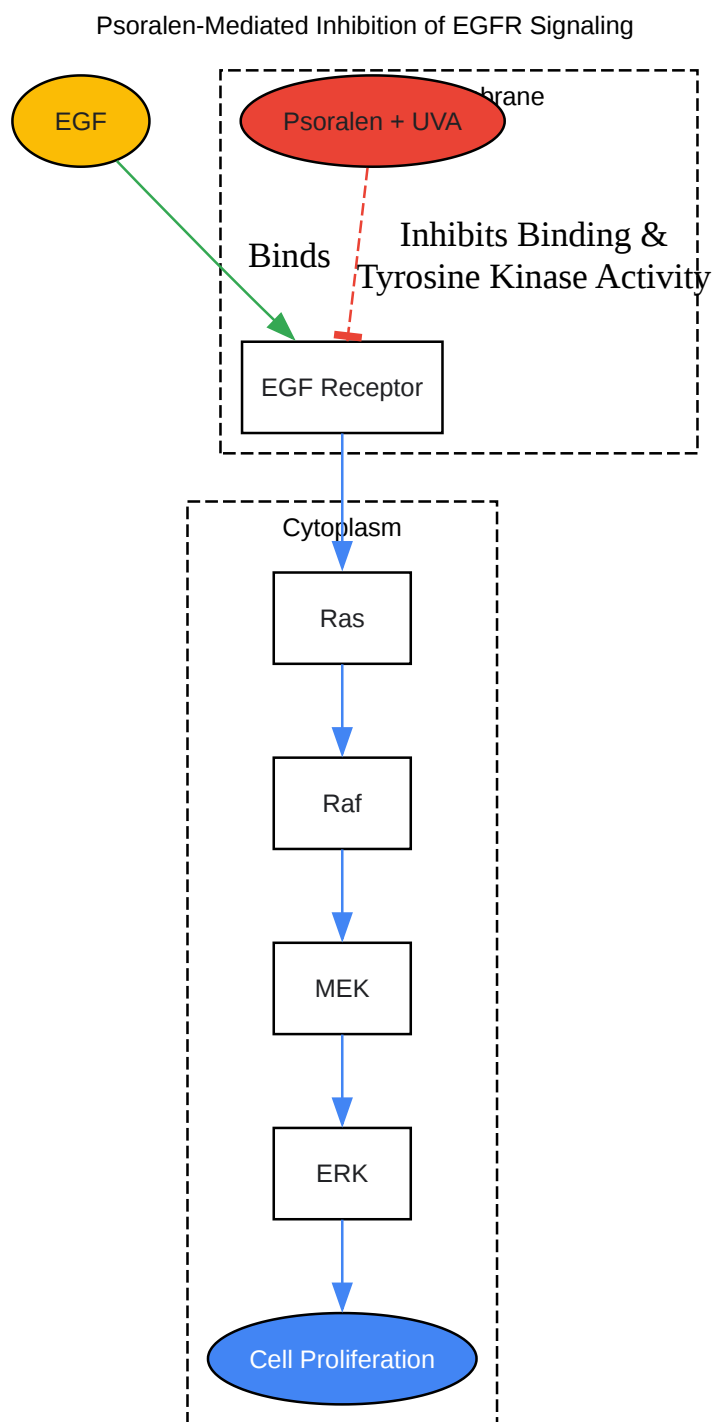
- **Cell Culture and Transfection:** Plate cells and grow to 70-80% confluency. Transfect the cells with the psoralen-conjugated oligonucleotide using a suitable transfection reagent according to the manufacturer's protocol.
- **Incubation:** Incubate the cells for 4-24 hours to allow for oligonucleotide uptake and hybridization to the target RNA.
- **UVA Irradiation:** Wash the cells with PBS. Irradiate the cells with 365 nm UV light for a predetermined time (e.g., 20-30 minutes) on ice. The optimal UV dose and time should be determined empirically.
- **RNA Extraction:** Immediately after irradiation, lyse the cells and extract total RNA using a commercial RNA extraction kit.
- **Analysis of Gene Expression:** Analyze the expression of the target gene and other genes of interest using RT-qPCR or RNA-sequencing to quantify the effects of the psoralen cross-linking.

Mandatory Visualizations

Experimental Workflow for Psoralen-Mediated Gene Silencing

[Click to download full resolution via product page](#)

Caption: Workflow for studying gene expression using Psoralen-c2-CEP.



[Click to download full resolution via product page](#)

Caption: Psoralen's effect on the EGFR signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Novel photodynamic effect of a psoralen-conjugated oligonucleotide for the discrimination of the methylation of cytosine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of Psoralen-c2-CEP in Gene Expression Studies: Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15344156#application-of-psoralen-c-2-cep-in-gene-expression-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com